molecular formula C18H12 B091219 1-Vinylpyrene CAS No. 17088-21-0

1-Vinylpyrene

Cat. No. B091219
CAS RN: 17088-21-0
M. Wt: 228.3 g/mol
InChI Key: WPMHMYHJGDAHKX-UHFFFAOYSA-N
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Description

1-Vinylpyrene is a chemical compound with the molecular formula C18H12 . It is also known by other names such as 1-Ethenylpyrene, 1-Vinylpyren, and Pyrene, 1-ethenyl- .


Molecular Structure Analysis

The molecular structure of 1-Vinylpyrene consists of 18 carbon atoms and 12 hydrogen atoms . The average mass is 228.288 Da and the monoisotopic mass is 228.093903 Da .


Physical And Chemical Properties Analysis

1-Vinylpyrene has a density of 1.2±0.1 g/cm3, a boiling point of 409.8±12.0 °C at 760 mmHg, and a flash point of 193.0±13.7 °C . It has a molar refractivity of 83.4±0.3 cm3 . It has no H bond acceptors or donors, and one freely rotating bond .

Scientific Research Applications

  • Electrochemical and Photoelectrochemical Polymerization : 1-Vinylpyrene can be polymerized electrochemically and photoelectrochemically, leading to polymers with characteristic excimer emissions, useful in various applications including light-emitting devices (Kamat, Basheer, & Fox, 1985).

  • Spectroscopic Properties : Studies on the spectroscopic properties of 1-Vinylpyrene and its polymers reveal insights into their fluorescence behavior, which is crucial for applications in photonics and sensor technologies (McDonald, Echols, Price, & Fox, 1972).

  • Visible Light-Induced Polymerization in Semiconductor Suspensions : The photoelectrochemical polymerization of 1-Vinylpyrene in semiconductor photocatalyst suspensions under visible light opens avenues for advanced material synthesis and nanotechnology applications (Kamat & Todesco, 1987).

  • Noncovalent Cross-Linker for Carbon Nanotubes : 1-Vinylpyrene-based block copolymers have been developed as non-covalent cross-linkers for single-walled carbon nanotubes, indicating potential in creating advanced composite materials (Natori, Natori, Hanawa, & Ogino, 2016).

  • Photoinduced Electron Transfer Processes : Research on poly(1-vinylpyrene) has shown significant findings in photoinduced electron transfer processes, important for developing photovoltaic and photoresponsive materials (Khan, Ohi, Itaya, Okada, & Miyasaka, 2003).

  • Functionalized Poly(1-vinylpyrene) Polymers : Functionalized poly(1-vinylpyrene) polymers have been synthesized, showing diverse fluorescence behaviors, which could be exploited in optical applications and sensor technologies (Katritzky, Zhu, & Schanze, 1993).

Safety And Hazards

Specific safety and hazard information for 1-Vinylpyrene is not provided in the search results. For comprehensive safety data, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

1-ethenylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMHMYHJGDAHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25120-43-8
Record name Pyrene, 1-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25120-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90168961
Record name 1-Vinylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Vinylpyrene

CAS RN

17088-21-0
Record name 1-Ethenylpyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17088-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Vinylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Vinylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-VINYLPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8HS8V7NH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 250 mL round-bottomed flask, equipped with a magnetic stirrer, an argon inlet and a Claisen adapter bearing an addition funnel and an argon outlet leading to a mineral oil bubbler, was dried in an oven, assembled hot and cooled under a stream of argon. The flask was charged with methyltriphenyl phosphonium bromide (8.4788 g, 23.73 mmole), potassium t-butoxide (23.7 mL of a 1.0M solution in tetrahydrofuran) and 18-crown-6 (0.180 g). Dry tetrahydrofuran (70 mL) was transferred to the flask under nitrogen using a cannula and the resultant reaction mixture was cooled to 0° C. using an ice-salt bath. Pyrene-1-carboxaldehyde (5.0 g, 21.7 mmole) was dissolved in dry THF (25 mL) and this solution was transferred to the addition funnel, under a nitrogen atmosphere, using a cannula, and then added dropwise to the cold reaction mixture over a period of 10 minutes. The reaction mixture was allowed to warm to room temperature and stirred overnight under an argon atmosphere. The solid which precipitated was filtered, washed with THF (15 mL) on the frit and the combined filtrate was concentrated on a rotary evaporator to give a solid residue, which was dissolved in dry diethyl ether (50 mL). The ether solution was passed through a short bed of neutral alumina washed with ether and the combined ether filtrate was concentrated to give a yellow solid (6.0 g). This yellow solid was chromatographed on silica gel with hexanes as eluent and the chromatographed material thus obtained was further purified by crystallization from 5% water/ethanol to give an off-white crystalline material (2.1655 g), melting point 88°-89° C. (89° C. according to Kamat, P. V.; Basheer, R.; and Fox, M. A. Macromolecules 18, 1366 (1985)).
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.18 g
Type
reactant
Reaction Step Three
Quantity
8.4788 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
RG Flowers, FS Nichols - Journal of the American Chemical …, 1949 - ACS Publications
… The synthesis and investigation of the properties of 1-vinylpyrene (I) … 1-vinylpyrene and its preparation by two methods havebeen described. Polymers and copolymers of 1-vinylpyrene …
Number of citations: 12 pubs.acs.org
JJ O'Malley, JF Yanus, JM Pearson - Macromolecules, 1972 - ACS Publications
… We have investigated the anionic homopolymerization of 1vinylpyrene, and our findings are in agreement with those of the Japanese workers. Since 1-vinylpyrene gives a living polymer…
Number of citations: 28 pubs.acs.org
JR McDonald, WE Echols, TR Price… - The Journal of Chemical …, 1972 - pubs.aip.org
… spectra, and fluorescence quantum yields of 1-vinylpyrene ~nd poly(1-vmylpyrene) are … pyrene excimers takes place in poly(1vinylpyrene). Radiative and radiationless transition …
Number of citations: 52 pubs.aip.org
AR Katritzky, DW Zhu… - Journal of Polymer Science …, 1993 - Wiley Online Library
A series of functionalized linear poly(1‐vinylpyrene) (PVP) polymers bearing substituents such as NO 2 , CHO, NH 2 , Br, and CHC(CN) 2 , were prepared by chemical …
Number of citations: 11 onlinelibrary.wiley.com
A Tsuchida, M Yamamoto, Y Nishijima - Journal of the Chemical …, 1986 - pubs.rsc.org
Photocycloaddition reactions of 4-dimethylaminostyrene (1) as an electron donor with 1-vinylpyrene (2) or styrene (3) as electron acceptors were studied. In non-polar solvents, …
Number of citations: 8 pubs.rsc.org
RV Todesco, RA Basheer, PV Kamat - Macromolecules, 1986 - ACS Publications
… the absorption spectrum of 1-vinylpyrene. Thin-layer chromatography (Si02/toluene) of a photolyzed solution does not reveal any presence of pyrene, ethylpyrene, or 1-vinylpyrene. The …
Number of citations: 37 pubs.acs.org
PV Kamat, RV Todesco - Journal of Polymer Science Part A …, 1987 - Wiley Online Library
… Photoelectrochemically synthesized ply( 1-vinylpyrene) was also characterized with its … spectra of 1-vinylpyrene and poly(1-vinylpyrene) are shown in Figure 1. 1-Vinylpyrene exhibited …
Number of citations: 17 onlinelibrary.wiley.com
PV Kamat, R Basheer, MA Fox - Macromolecules, 1985 - ACS Publications
… 1-vinylpyrene inTHF. Theabsorption peaks of the polymer are blue … The excitation and emission spectra of 1-vinylpyrene, PVP-1, … 1Vinylpyrene in THF exhibited structured fluorescence …
Number of citations: 37 pubs.acs.org
P Collart, S Toppet, QF Zhou, N Boens… - …, 1985 - ACS Publications
… for the isotactic and heterotactic diads of poly(1 -vinylpyrene). The already complex kinetic … as an appropriate model for poly(1-vinylpyrene). A conformational study of bichromophoric …
Number of citations: 37 pubs.acs.org
I Natori, S Natori, N Hanawa, K Ogino - Polymer, 2016 - Elsevier
… Poly(4-diphenylaminostyrene) (PDAS)-poly(1-vinylpyrene) (PVPY) binary block copolymers were synthesized by well-controlled anionic polymerization of 1-vinylpyrene for the first time. …
Number of citations: 4 www.sciencedirect.com

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